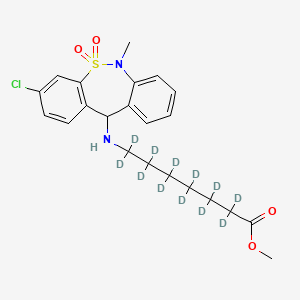

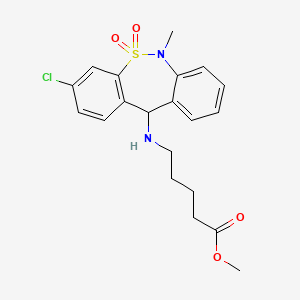

Tianeptine Metabolite MC5 Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

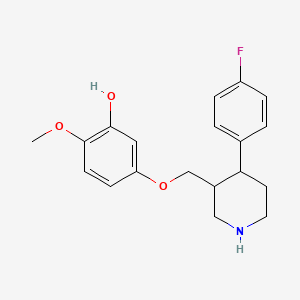

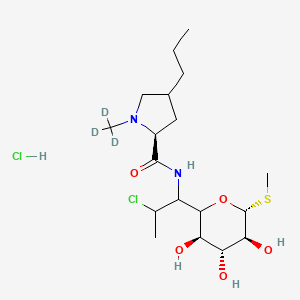

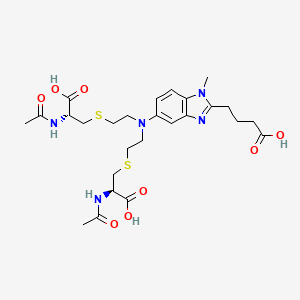

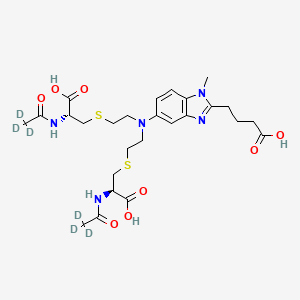

Tianeptine Metabolite MC5 Methyl Ester is an intermediate utilized in the preparation of Tianeptine metabolites . Tianeptine, a tricyclic compound, is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

Molecular Structure Analysis

The molecular weight of Tianeptine Metabolite MC5 Methyl Ester is 422.93, and its molecular formula is C20H23ClN2O4S .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Tianeptine Metabolite MC5 Methyl Ester has been used in pharmacokinetic studies . These studies aim to understand the absorption, distribution, metabolism, and excretion of the compound. For instance, a study investigated the pharmacokinetics of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug . The study found that the bioavailability of tianeptine after its intraperitoneal administration was 69% .

Drug Metabolism Research

This compound is an active metabolite of tianeptine, an atypical antidepressant . Therefore, it is used in drug metabolism research to understand how tianeptine is processed in the body. The metabolic ratio of MC5 in rats has been studied .

Antidepressant Mechanism Studies

Tianeptine, the parent drug of MC5, is known for its unique mechanism of action as an antidepressant . Research on MC5 can provide insights into the pharmacological activity of tianeptine and contribute to our understanding of its antidepressant effects .

Analytical Chemistry

Tianeptine Metabolite MC5 Methyl Ester is used in analytical chemistry, particularly in the development of methods for quantifying tianeptine and its metabolites in biological samples . A study developed a selective and sensitive method to simultaneously quantify tianeptine and its main active metabolite MC5 in rat plasma and brain tissue .

Neuropharmacology

Research on MC5 can contribute to neuropharmacology, particularly in understanding the effects of tianeptine on the nervous system. Tianeptine is thought to stabilize glutaminergic signaling and exerts opposing effects on N-methyl-d-aspartate (NMDA) and aminomethylphosphonic acid (AMPA) receptors . Studying MC5 can provide insights into these effects.

Drug Development

As an active metabolite of tianeptine, MC5 can be a target for drug development. Understanding its pharmacological activity can help in the design of new drugs with similar or improved therapeutic effects .

Wirkmechanismus

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

Tianeptine Metabolite MC5 Methyl Ester mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of Tianeptine Metabolite MC5 Methyl Ester affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of Tianeptine Metabolite MC5 Methyl Ester have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of Tianeptine Metabolite MC5 Methyl Ester’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of Tianeptine Metabolite MC5 Methyl Ester can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676159 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tianeptine Metabolite MC5 Methyl Ester | |

CAS RN |

1159977-59-9 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.